Physicochemical Profile vs Structural Analogs
The specific substitution pattern of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine distinguishes it from other commercially available pyrazolo[1,5-a]pyridine building blocks. Compared to its close analog, 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine (CAS 685886-56-0), which shares the same molecular formula (C9H10N2O) and molecular weight (162.19) but features a methoxymethyl group at the 2-position rather than a simple methyl group, 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine presents a distinct 7-methoxy substitution pattern . This difference in substituent placement (C7-methoxy vs. C2-methoxymethyl) creates unique electronic and steric environments on the heteroaromatic core, which are critical for structure-based drug design and target engagement optimization .
| Evidence Dimension | Molecular Substitution Pattern |
|---|---|
| Target Compound Data | 7-Methoxy substitution at C7; Methyl at C2 |
| Comparator Or Baseline | 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine: Methoxymethyl at C2; no substitution at C7 |
| Quantified Difference | Regioisomeric difference: Methoxy group at C7 vs. methoxymethyl at C2 |
| Conditions | Comparison of commercially available research chemicals with identical molecular formula (C9H10N2O, MW 162.19) |
Why This Matters
This regioisomeric distinction provides a unique chemical handle for SAR exploration and enables access to a different vector space in molecular design, directly impacting binding mode hypotheses and lead optimization strategies.
